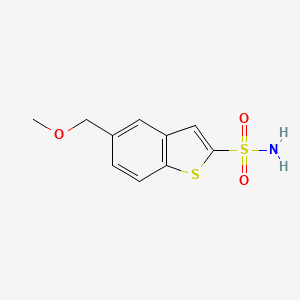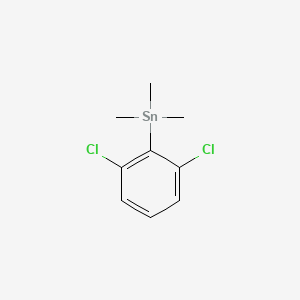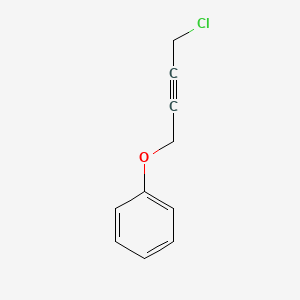
5-(methoxymethyl)-1-benzothiophene-2-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(methoxymethyl)-1-benzothiophene-2-sulfonamide is an organic compound with the molecular formula C10H11NO3S2 and a molecular weight of 257.32924 g/mol It is a derivative of benzo[b]thiophene, a heterocyclic compound containing sulfur and benzene rings
Preparation Methods
The synthesis of 5-(methoxymethyl)-1-benzothiophene-2-sulfonamide typically involves several steps. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst. The reaction conditions are generally mild and tolerant of various functional groups, making it a versatile method for synthesizing complex organic molecules.
Industrial production methods for this compound may involve optimizing the reaction conditions to increase yield and purity. This can include adjusting the temperature, solvent, and concentration of reagents. Additionally, purification steps such as recrystallization or chromatography may be employed to isolate the desired product.
Chemical Reactions Analysis
5-(methoxymethyl)-1-benzothiophene-2-sulfonamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide. The oxidation products may include sulfoxides or sulfones, depending on the reaction conditions.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions typically result in the formation of thiols or sulfides.
Substitution: Nucleophilic substitution reactions can occur at the sulfonamide group, leading to the formation of various derivatives. Common reagents for these reactions include alkyl halides and amines.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or sulfides.
Scientific Research Applications
5-(methoxymethyl)-1-benzothiophene-2-sulfonamide has several scientific research applications:
Chemistry: This compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: In biological research, this compound can be used to study the interactions between small molecules and biological targets. It may also serve as a probe for investigating cellular processes.
Medicine: Potential medicinal applications include the development of new drugs or therapeutic agents. The sulfonamide group is known for its antibacterial properties, which could be leveraged in drug design.
Industry: Industrial applications may involve the use of this compound in the synthesis of specialty chemicals or materials. Its unique properties make it suitable for various industrial processes.
Mechanism of Action
The mechanism of action of 5-(methoxymethyl)-1-benzothiophene-2-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the benzo[b]thiophene moiety may interact with hydrophobic regions of proteins or other macromolecules, affecting their function.
The pathways involved in the compound’s mechanism of action depend on its specific application. For example, in medicinal chemistry, it may inhibit the activity of enzymes or receptors, leading to therapeutic effects.
Comparison with Similar Compounds
5-(methoxymethyl)-1-benzothiophene-2-sulfonamide can be compared with other similar compounds, such as:
Benzo[b]thiophene-2-sulfonamide: This compound lacks the methoxymethyl group, which may affect its chemical reactivity and biological activity.
5-Methylbenzo[b]thiophene-2-sulfonamide: The presence of a methyl group instead of a methoxymethyl group can influence the compound’s properties and applications.
5-(Hydroxymethyl)benzo[b]thiophene-2-sulfonamide: The hydroxymethyl group may alter the compound’s solubility and reactivity compared to the methoxymethyl group.
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C10H11NO3S2 |
|---|---|
Molecular Weight |
257.3 g/mol |
IUPAC Name |
5-(methoxymethyl)-1-benzothiophene-2-sulfonamide |
InChI |
InChI=1S/C10H11NO3S2/c1-14-6-7-2-3-9-8(4-7)5-10(15-9)16(11,12)13/h2-5H,6H2,1H3,(H2,11,12,13) |
InChI Key |
UBAJGSNHCORLER-UHFFFAOYSA-N |
Canonical SMILES |
COCC1=CC2=C(C=C1)SC(=C2)S(=O)(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(6aS,9R)-N-[(1S,2S,4R,7R)-2-hydroxy-7-(2-methylpropyl)-5,8-dioxo-4-propan-2-yl-3-oxa-6,9-diazatricyclo[7.3.0.02,6]dodecan-4-yl]-7-methyl-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide](/img/structure/B8568182.png)

![N~1~-{2-Cyano-2-[3-(cyclopentyloxy)-4-methoxyphenyl]ethyl}ethanediamide](/img/structure/B8568198.png)




![1-[5-(2-Azidopropyl)thiophen-2-yl]ethan-1-one](/img/structure/B8568243.png)

![3-methyl-6-[2-(3-methylpiperazin-1-yl)ethyl]-3,4-dihydroisochromen-1-one](/img/structure/B8568258.png)


![[4-(Ethylamino)-6-methyl-2-(methylthio)pyrimidin-5-yl]methanol](/img/structure/B8568283.png)

